molecular formula C5H10N2O3 B073948 Dl-alanyl-glycine CAS No. 1188-01-8

Dl-alanyl-glycine

Cat. No.: B073948
CAS No.: 1188-01-8
M. Wt: 146.14 g/mol
InChI Key: CXISPYVYMQWFLE-UHFFFAOYSA-N
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Safety and Hazards

The safety data sheet for DL-Alanylglycine suggests that in case of inhalation, skin contact, eye contact, or ingestion, medical advice should be sought immediately .

Biochemical Analysis

Biochemical Properties

DL-Alanylglycine interacts with various enzymes and proteins in biochemical reactions. For instance, it is generated by dipeptidyl-dipeptidase, which leads to the release of dipeptides from a tetrapeptide . The pK2 values of DL-Alanylglycine were determined at ten temperatures in the range, 5–50°C . These values show that different substituent groups on the α-carbon atom, which include polar and nonpolar groups, have a small effect on the dissociation of the NH3+ charge center .

Cellular Effects

The effects of DL-Alanylglycine on various types of cells and cellular processes are not well-studied. It is known that dipeptides, including DL-Alanylglycine, can influence cell function. They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the second dissociation constants pK2 of DL-Alanylglycine were determined at ten temperatures in the range, 5–50°C . This suggests that DL-Alanylglycine may have different effects over time under different conditions.

Metabolic Pathways

DL-Alanylglycine is involved in various metabolic pathways. It is a breakdown product from endogenous and exogenous proteins

Transport and Distribution

It is known that dipeptides, including DL-Alanylglycine, can be transported across cell membranes .

Subcellular Localization

It is known that dipeptides, including DL-Alanylglycine, can be found in various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Dl-alanyl-glycine can be synthesized through peptide synthesis techniques. One common method involves the use of protected amino acids to prevent unwanted side reactions. For example, the amino group of alanine can be protected with a tert-butoxycarbonyl (Boc) group, and the carboxyl group of glycine can be protected as a methyl ester. The protected amino acids are then coupled using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to form the dipeptide bond .

Industrial Production Methods: In industrial settings, alanylglycine can be produced using solid-phase peptide synthesis (SPPS). This method involves anchoring the first amino acid to a solid resin and sequentially adding protected amino acids. After the synthesis is complete, the protecting groups are removed, and the dipeptide is cleaved from the resin .

Chemical Reactions Analysis

Types of Reactions: Dl-alanyl-glycine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while substitution can introduce various functional groups .

Comparison with Similar Compounds

Comparison: Dl-alanyl-glycine is unique in its simplicity and widespread occurrence in biological systems. Compared to other dipeptides, it is more commonly used as a model compound in peptide synthesis and metabolic studies. Its straightforward structure makes it an ideal candidate for studying basic peptide chemistry and biology .

Properties

IUPAC Name

2-(2-aminopropanoylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXISPYVYMQWFLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10922784
Record name N-(2-Amino-1-hydroxypropylidene)glycine
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URL https://comptox.epa.gov/dashboard/DTXSID10922784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

687-69-4, 1188-01-8, 3997-90-8
Record name Alanylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687694
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-DL-Alanylglycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188018
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Alanylglycine
Source DTP/NCI
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Record name Alanylglycine
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Record name N-(2-Amino-1-hydroxypropylidene)glycine
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Record name N-L-alanylglycine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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